An In-Depth Technical Guide to the Synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
An In-Depth Technical Guide to the Synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathway for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, beginning with the formation of the core benzothiazolin-2-one heterocycle, followed by its N-alkylation to introduce the propanoic acid side chain. This document is designed to offer both theoretical understanding and practical, field-proven insights into the experimental execution of this synthesis.
Introduction
The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The incorporation of a propanoic acid moiety at the N-3 position of the 2-oxo-1,3-benzothiazole core can modulate the molecule's physicochemical properties, such as solubility and polarity, which are critical for its pharmacokinetic and pharmacodynamic profiles. This guide will detail a reliable and reproducible synthetic route to 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, providing researchers with the necessary information to produce this compound for further investigation.
Overall Synthetic Pathway
The synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is efficiently achieved in two primary steps. The first step involves the cyclization of 2-aminothiophenol with urea to form the benzothiazolin-2-one core. The second step is the N-alkylation of this intermediate with a suitable three-carbon electrophile, such as 3-chloropropanoic acid or acrylic acid.
Caption: Overall two-step synthesis of the target molecule.
Step 1: Synthesis of Benzothiazolin-2-one
The formation of the benzothiazolin-2-one core is a critical first step. The reaction between 2-aminothiophenol and urea is a well-established and cost-effective method.[1][2]
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the amino group of 2-aminothiophenol on a carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia. The thiol group then attacks the newly formed imine, leading to the stable benzothiazolin-2-one ring system.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminothiophenol | 125.19 | 12.5 g | 0.1 |
| Urea | 60.06 | 12.0 g | 0.2 |
| Polyphosphoric Acid (PPA) | - | ~50 g | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminothiophenol and urea.
-
Slowly add polyphosphoric acid to the mixture with stirring. The mixture will become thick.
-
Heat the reaction mixture to 120-130 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (~200 g).
-
Stir the mixture until the PPA is fully hydrolyzed. The crude product will precipitate out.
-
Filter the solid product and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford pure benzothiazolin-2-one as a white to off-white solid.
Step 2: N-Alkylation of Benzothiazolin-2-one
The introduction of the propanoic acid side chain is achieved through the N-alkylation of the benzothiazolin-2-one intermediate. Two primary approaches are presented here: reaction with a 3-halopropanoic acid and a Michael addition to acrylic acid.
Method A: N-Alkylation with 3-Chloropropanoic Acid
This method involves the direct alkylation of the nitrogen atom of benzothiazolin-2-one with 3-chloropropanoic acid in the presence of a base.[3]
Reaction Mechanism:
The base deprotonates the nitrogen of the benzothiazolin-2-one, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of 3-chloropropanoic acid in an SN2 reaction, displacing the chloride ion and forming the N-C bond.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzothiazolin-2-one | 151.19 | 7.55 g | 0.05 |
| 3-Chloropropanoic Acid | 108.52 | 5.97 g | 0.055 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 0.075 |
| Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add benzothiazolin-2-one, potassium carbonate, and dimethylformamide.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 3-chloropropanoic acid to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water (200 mL).
-
Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid. The product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid.
Method B: Michael Addition to Acrylic Acid
An alternative, atom-economical approach is the Michael addition of benzothiazolin-2-one to acrylic acid.[4][5][6] This reaction is typically base-catalyzed.
Reaction Mechanism:
The base facilitates the formation of the nucleophilic benzothiazolin-2-one anion, which then undergoes a conjugate addition to the electron-deficient double bond of acrylic acid. Subsequent protonation yields the final product.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzothiazolin-2-one | 151.19 | 7.55 g | 0.05 |
| Acrylic Acid | 72.06 | 3.96 g (3.8 mL) | 0.055 |
| Triethylamine (Et₃N) | 101.19 | 1.01 g (1.4 mL) | 0.01 |
| Acetonitrile | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzothiazolin-2-one in acetonitrile.
-
Add triethylamine to the solution and stir.
-
Add acrylic acid dropwise to the reaction mixture at room temperature.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a dilute aqueous solution of sodium bicarbonate.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield the final product.
-
Recrystallization from ethanol/water can be performed for further purification.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
While a dedicated publication with the complete spectral data for the title compound was not identified during the literature survey, the expected characterization data can be inferred from closely related structures and general principles of spectroscopy.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol [7] |
| Appearance | Expected to be a white to off-white solid |
| CAS Number | 883-50-1[7] |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.5-13.0 (br s, 1H, -COOH)
-
δ 7.2-7.8 (m, 4H, Ar-H)
-
δ 4.2-4.4 (t, 2H, N-CH₂)
-
δ 2.7-2.9 (t, 2H, -CH₂-COOH)
-
Note: The chemical shifts are estimations based on similar structures. For example, in 3-[2-oxoquinolin-1(2H)-yl]propanamide, the NCH₂ and CH₂CO protons appear as triplets at approximately 4.41 ppm and 2.54 ppm, respectively, in DMSO-d₆.[8]
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~172 (-COOH)
-
δ ~170 (C=O, benzothiazole)
-
δ ~138 (Ar-C)
-
δ ~128 (Ar-C)
-
δ ~125 (Ar-CH)
-
δ ~123 (Ar-CH)
-
δ ~115 (Ar-CH)
-
δ ~110 (Ar-CH)
-
δ ~40 (N-CH₂)
-
δ ~32 (-CH₂-COOH)
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3300-2500 (broad, O-H stretch of carboxylic acid)
-
~1710 (C=O stretch of carboxylic acid)
-
~1680 (C=O stretch of benzothiazolinone)
-
~1600, 1480 (C=C aromatic stretch)
-
~1300 (C-N stretch)
-
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺ at m/z 224.0376
-
Expected [M-H]⁻ at m/z 222.0225
-
Key fragmentation would likely involve the loss of the propanoic acid side chain.
-
Conclusion
The synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a straightforward and reproducible process that can be accomplished in two main steps. The formation of the benzothiazolin-2-one core followed by N-alkylation provides a reliable route to this valuable compound. The protocols outlined in this guide are based on established chemical principles and analogous reactions found in the literature, offering a solid foundation for researchers in the field. The provided characterization data, while inferred, serves as a useful guide for the verification of the synthesized product.
References
-
Royal Society of Chemistry. (2025). Characterization Details. Retrieved from [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
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PubChem. 3-(1,3-Benzothiazol-2-yl)propanoic acid. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2019). Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Retrieved from [Link]
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MDPI. (2021). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]
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ResearchGate. Synthesis of some benzothiazoles by developing a new protocol using urea nitrate as a catalyst and their antimicrobial activities. Retrieved from [Link]
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MDPI. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Retrieved from [Link]
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ResearchGate. (2023). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]
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MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
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